

# "physical and chemical properties of 3-Amino-3-(4-methylphenyl)propanoic acid"

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## Compound of Interest

Compound Name: 3-Amino-3-(4-methylphenyl)propanoic acid

Cat. No.: B1270757

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## A Comprehensive Technical Guide to 3-Amino-3-(4-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Amino-3-(4-methylphenyl)propanoic acid**, a derivative of  $\beta$ -alanine, is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural similarity to neurotransmitters and other biologically active molecules makes it a compelling candidate for investigation in drug discovery and as a building block in the synthesis of more complex molecules, such as peptidomimetics. This technical guide provides a detailed overview of the known physical and chemical properties of **3-Amino-3-(4-methylphenyl)propanoic acid**, outlines experimental protocols for its synthesis and characterization, and explores its potential biological significance.

### Physicochemical Properties

The physicochemical properties of **3-Amino-3-(4-methylphenyl)propanoic acid** are crucial for its handling, formulation, and mechanism of action in biological systems. The following tables summarize the key quantitative data available for this compound.

## General and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	179.22 g/mol	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Melting Point	219 °C (decomposes)	--INVALID-LINK--
Boiling Point	Not available (decomposes)	N/A
Solubility	Soluble in water, ethanol, and dimethyl sulfoxide (DMSO). <sup>[1]</sup>	--INVALID-LINK--

## Chemical and Spectroscopic Properties

Property	Predicted Value/Data	Source/Method
pKa (acidic)	~4	Prediction based on similar structures
pKa (basic)	~9-10	Prediction based on similar structures
<sup>1</sup> H NMR (Predicted)	δ (ppm): 2.3 (s, 3H, Ar-CH <sub>3</sub> ), 2.6-2.8 (m, 2H, -CH <sub>2</sub> -COOH), 4.4-4.6 (t, 1H, Ar-CH-), 7.1-7.3 (m, 4H, Ar-H)	Based on typical chemical shifts for similar structures
<sup>13</sup> C NMR (Predicted)	δ (ppm): 20-22 (Ar-CH <sub>3</sub> ), 40-45 (-CH <sub>2</sub> -), 50-55 (Ar-CH-), 125- 130 (Ar-C), 135-140 (Ar-C), 175-180 (C=O)	Based on typical chemical shifts for similar structures
IR (Predicted)	ν (cm <sup>-1</sup> ): 2900-3100 (C-H), 2500-3300 (O-H, N-H), 1680- 1720 (C=O), 1500-1600 (N-H bend, C=C)	Based on characteristic group frequencies
Mass Spectrum (EI, Predicted)	m/z: 179 (M <sup>+</sup> ), 162 (M <sup>+</sup> - NH <sub>3</sub> ), 134 (M <sup>+</sup> - COOH), 119 (M <sup>+</sup> - C <sub>2</sub> H <sub>4</sub> O <sub>2</sub> ), 91 (tropylium ion)	Based on common fragmentation patterns of amino acids and aromatic compounds

## Experimental Protocols

### Synthesis: Rodionov Reaction

A common and effective method for the synthesis of β-amino acids, such as **3-Amino-3-(4-methylphenyl)propanoic acid**, is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt in an alcoholic solvent.

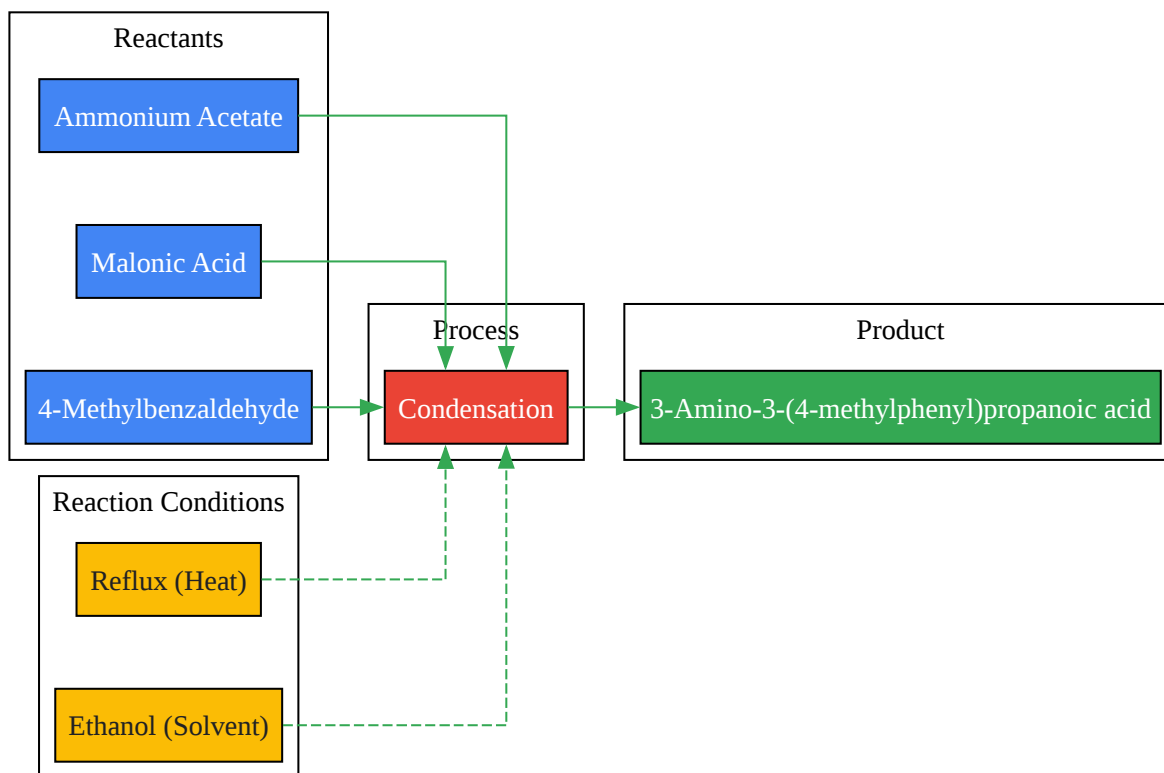
Materials:

- 4-Methylbenzaldehyde

- Malonic acid
- Ammonium acetate
- Ethanol (or other suitable alcohol)
- Hydrochloric acid (for workup)
- Sodium hydroxide (for workup)
- Diethyl ether (for extraction)

Procedure:

- A mixture of 4-methylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.2 equivalents) is suspended in ethanol.
- The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is dissolved in water and washed with diethyl ether to remove any unreacted aldehyde.
- The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 1-2, which may cause the product to precipitate. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent.
- The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino acid (typically around pH 6-7) with a sodium hydroxide solution, leading to the precipitation of the crude product.
- The solid product is collected by filtration, washed with cold water, and dried under vacuum.



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Synthesis workflow for **3-Amino-3-(4-methylphenyl)propanoic acid**.

## Purification: Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity.

Materials:

- Crude **3-Amino-3-(4-methylphenyl)propanoic acid**
- Suitable solvent (e.g., water, ethanol/water mixture)

- Heating mantle or hot plate
- Erlenmeyer flask
- Buchner funnel and filter paper

#### Procedure:

- The crude solid is placed in an Erlenmeyer flask.
- A minimal amount of the chosen hot solvent is added to dissolve the solid completely. The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
- If any insoluble impurities are present, the hot solution can be filtered.
- The clear, hot solution is allowed to cool slowly to room temperature.
- Crystal formation should be observed. The flask can be placed in an ice bath to maximize crystal yield.
- The purified crystals are collected by vacuum filtration using a Buchner funnel.
- The crystals are washed with a small amount of cold solvent and then dried in a vacuum oven.

## Characterization

The identity and purity of the synthesized **3-Amino-3-(4-methylphenyl)propanoic acid** can be confirmed using various analytical techniques.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: To determine the number of different types of protons and their connectivity. The predicted chemical shifts are provided in Table 1.2.
- $^{13}\text{C}$  NMR: To determine the number of different types of carbon atoms in the molecule. The predicted chemical shifts are provided in Table 1.2.

#### Infrared (IR) Spectroscopy:

- To identify the presence of key functional groups such as the carboxylic acid (broad O-H and C=O stretches) and the amine (N-H stretch). The predicted characteristic peaks are listed in Table 1.2.

#### Mass Spectrometry (MS):

- To determine the molecular weight and obtain information about the fragmentation pattern of the molecule, which can aid in structural confirmation. Predicted major fragments are listed in Table 1.2.

#### Melting Point Analysis:

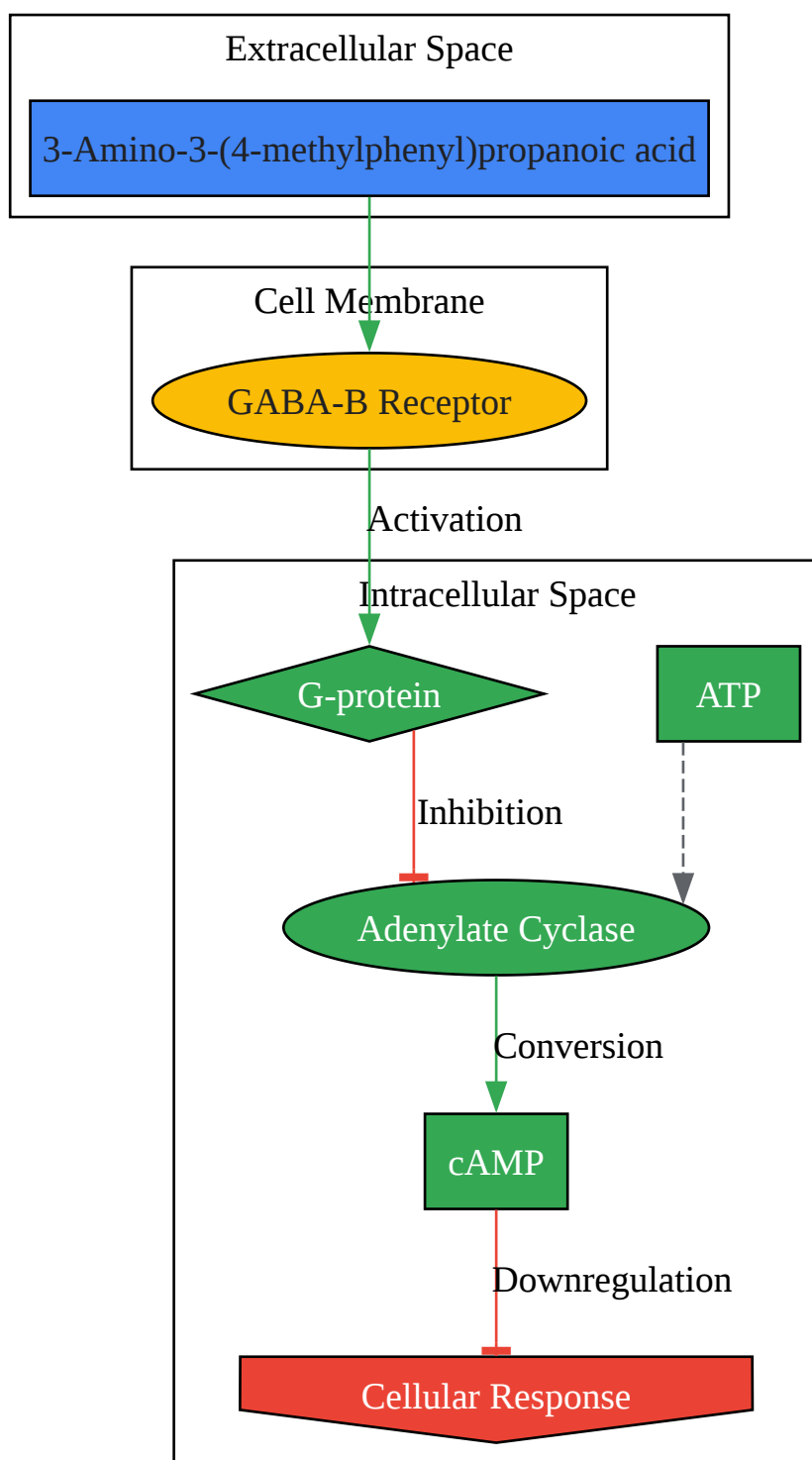
- A sharp melting point range close to the literature value indicates high purity.

## Biological Activity and Potential Signaling Pathways

While specific experimental data on the biological activity and signaling pathways of **3-Amino-3-(4-methylphenyl)propanoic acid** are limited in publicly available literature, its structural similarity to  $\gamma$ -aminobutyric acid (GABA) suggests a potential interaction with GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established drug targets.

#### Hypothetical Signaling Pathway: GABA Receptor Modulation

It is plausible that **3-Amino-3-(4-methylphenyl)propanoic acid** could act as an agonist or antagonist at GABA receptors, particularly the GABA-B receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates a hypothetical signaling pathway where the compound acts as a GABA-B receptor agonist.



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Hypothetical signaling pathway of the compound as a GABA-B agonist.



Disclaimer: The signaling pathway depicted above is a hypothetical model based on the structural characteristics of **3-Amino-3-(4-methylphenyl)propanoic acid** and is intended for illustrative purposes. Further experimental validation is required to confirm any biological activity and elucidate the precise mechanism of action.

## Applications in Research and Drug Development

**3-Amino-3-(4-methylphenyl)propanoic acid** serves as a valuable scaffold for the development of novel therapeutic agents. Its potential applications include:

- **Neuroscience Research:** As a potential modulator of neurotransmitter systems, it can be used as a tool to study neurological pathways and disorders.
- **Peptidomimetic Design:** Incorporation of this  $\beta$ -amino acid into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation and potentially improved pharmacological properties.
- **Drug Discovery:** The molecule can be used as a starting point for the synthesis of libraries of related compounds to be screened for various biological activities, including but not limited to CNS disorders, infectious diseases, and oncology.

## Conclusion

**3-Amino-3-(4-methylphenyl)propanoic acid** is a compound with significant potential in chemical and pharmaceutical research. This guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its synthesis and purification, and explored its hypothetical biological role. While further research is needed to fully characterize its biological activities and mechanisms of action, the information presented here provides a solid foundation for researchers and scientists working with this promising molecule.

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## References

- 1. chembk.com [chembk.com]
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